molecular formula C13H14N2O2 B11878829 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid CAS No. 1007913-00-9

2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid

Cat. No.: B11878829
CAS No.: 1007913-00-9
M. Wt: 230.26 g/mol
InChI Key: QVPBVAKLIWUEEJ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid is an organic compound that features a quinoline ring and a dimethylamino group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid typically involves the following steps:

    Formation of the Quinoline Ring: This can be achieved through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Dimethylamino Group: This step can be performed by reacting the quinoline derivative with dimethylamine under suitable conditions.

    Attachment of the Acetic Acid Moiety: This can be done by reacting the intermediate with a suitable acetic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the dimethylamino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine, which have well-known biological activities.

    Dimethylamino Acids: Compounds like dimethylglycine, which have various applications in biochemistry.

Uniqueness

2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid is unique due to its specific combination of a quinoline ring and a dimethylamino group attached to an acetic acid moiety. This unique structure could confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

1007913-00-9

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(dimethylamino)-2-quinolin-3-ylacetic acid

InChI

InChI=1S/C13H14N2O2/c1-15(2)12(13(16)17)10-7-9-5-3-4-6-11(9)14-8-10/h3-8,12H,1-2H3,(H,16,17)

InChI Key

QVPBVAKLIWUEEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC2=CC=CC=C2N=C1)C(=O)O

Origin of Product

United States

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